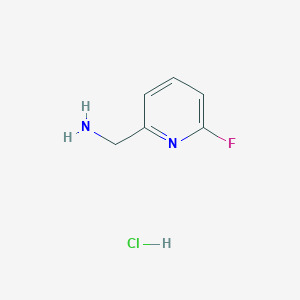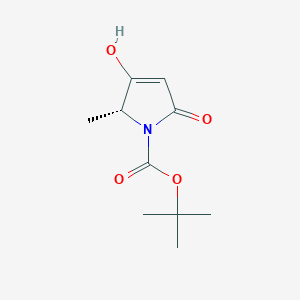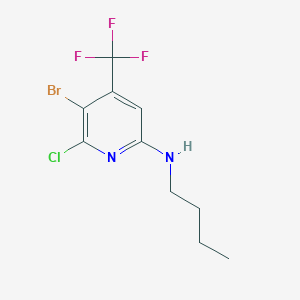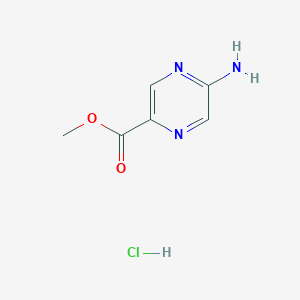
tert-Butyl b-D-glucopyranoside
Overview
Description
tert-Butyl b-D-glucopyranoside: is a glucopyranose derivative with the molecular formula C10H20O6 and a molecular weight of 236.26 g/mol . This compound is a type of glycoside, where a glucose molecule is bonded to a tert-butyl group. Glycosides are widely studied due to their diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-Butyl b-D-glucopyranoside is a glucopyranose derivative It is known to interact with enzymes such as cyclodextrin glucanotransferases (cgtases) .
Mode of Action
The mode of action of this compound involves its interaction with CGTases. These enzymes are capable of glycosylating a tertiary alcohol, such as tert-butyl alcohol . In particular, CGTases from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 lead to the appearance of at least two glycosylation products, which were characterized as Tert-Butyl-α-D-glucoside (major product) and Tert-Butyl-α-D-maltoside (minor product) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transglucosylation of partially hydrolyzed starch. This process yields approximately 44% transglucosylation, producing 13 g/L of Tert-Butyl-α-D-glucoside and 4 g/L of Tert-Butyl-α-D-maltoside .
Result of Action
The synthesized Tert-Butyl-α-D-glucoside exhibits typical surfactant behavior with a critical micellar concentration of 4.0–4.5 mM . Its properties compare well with those of the related octyl-α-D-glucoside .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of organic cosolvents. For instance, the ability of CGTases to glucosylate a series of flavonoids is tested in the presence of organic cosolvents .
Biochemical Analysis
Biochemical Properties
Tert-Butyl b-D-glucopyranoside plays a significant role in biochemical reactions, particularly in glycosylation processes. It interacts with enzymes such as cyclodextrin glucanotransferases, which catalyze the glycosylation of tertiary alcohols . This interaction results in the formation of glycosylation products like tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant behavior, with a critical micellar concentration of 4.0–4.5 mM .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to exhibit surfactant properties, which can affect cell membrane integrity and function . Additionally, its role in glycosylation can impact the glycosylation patterns of cell surface proteins, thereby influencing cell signaling and interactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through glycosylation reactions catalyzed by enzymes like cyclodextrin glucanotransferases . These enzymes facilitate the transfer of glucose residues to acceptor molecules, resulting in the formation of glycosylated products . This process can modulate the activity of various biomolecules, including enzymes and receptors, by altering their glycosylation status .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but its surfactant properties may vary depending on the concentration and duration of exposure . Long-term effects on cellular function have been observed, particularly in terms of changes in glycosylation patterns and membrane properties .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on glycosylation and cellular function . At higher doses, it may cause toxic or adverse effects, such as disruption of cell membrane integrity and altered cellular metabolism . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes like cyclodextrin glucanotransferases, which facilitate the transfer of glucose residues to acceptor molecules . This process can affect metabolic flux and metabolite levels, particularly in pathways involving glycosylated intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for glycosylation reactions and other biochemical processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects on glycosylation and other biochemical processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl b-D-glucopyranoside can be synthesized through enzymatic glycosylation. Cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 have been used to glycosylate tert-butyl alcohol, resulting in the formation of tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . The reaction involves using partially hydrolyzed starch as a glucose donor, with a transglucosylation yield of approximately 44% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the enzymatic synthesis approach mentioned above could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl b-D-glucopyranoside undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions.
Common Reagents and Conditions:
Glycosylation: Enzymatic glycosylation using CGTases in the presence of organic cosolvents.
Oxidation: Oxidation reactions can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions may involve the use of nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions include different glycosides and oxidized derivatives of this compound.
Scientific Research Applications
tert-Butyl b-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a surfactant due to its ability to form micelles in aqueous solutions.
Biology: It serves as a model compound for studying glycosylation processes and enzyme-substrate interactions.
Industry: Used in the production of biosurfactants and other glycoside-based products.
Comparison with Similar Compounds
Octyl-α-D-glucoside: Another glycoside with similar surfactant properties.
tert-Butyl-α-D-glucoside: An isomer of tert-butyl b-D-glucopyranoside with similar chemical properties.
tert-Butyl-α-D-maltoside: A related compound formed during the enzymatic glycosylation process.
Uniqueness: this compound is unique due to its specific glycosidic bond and the presence of the tert-butyl group, which imparts distinct surfactant properties and makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-LOFWALOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromobenzo[c]isothiazole](/img/structure/B1525720.png)

![C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE](/img/structure/B1525723.png)




![5-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1525731.png)


